Ammonia-d3

Description

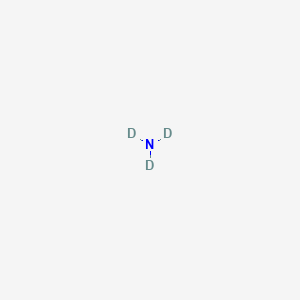

Structure

3D Structure

Properties

InChI |

InChI=1S/H3N/h1H3/i/hD3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZKDVFQNNGYKY-ZRLBSURWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159429 | |

| Record name | (2H3)Ammonia | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

20.049 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13550-49-7, 84796-14-5 | |

| Record name | Ammonia-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13550-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H3)Ammonia | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013550497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonia-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084796145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H3)Ammonia | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H3)ammonia | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the physical properties of Ammonia-d3

An In-depth Technical Guide to the Physical Properties of Ammonia-d3

This guide provides a comprehensive overview of the core physical properties of this compound (ND₃), also known as deuterated ammonia. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. This document summarizes key quantitative data, outlines plausible experimental protocols for their determination, and illustrates the relationships between these properties.

Core Physical Properties of this compound

This compound is the deuterated isotopologue of ammonia, where the protium atoms are replaced with deuterium. This isotopic substitution leads to a change in the molecular weight and subtle differences in the physical properties compared to standard ammonia (NH₃).

Quantitative Data Summary

The physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | ND₃ | N/A |

| Molecular Weight | 20.05 g/mol | [1] |

| Appearance | Colorless gas | [2] |

| Isotopic Purity | Typically ≥99 atom % D | [3][4] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Conditions | Source(s) |

| Boiling Point | -33 °C | at 1 atm | [3][4][5] |

| Melting Point | -78 °C | at 1 atm | [3][4][5] |

| Vapor Density | 0.6 (vs air) | N/A | [3][4][5] |

| Vapor Pressure | 4802 mmHg | at 15.5 °C | [3][4] |

| 5990 mmHg | at 25 °C | [5] |

Experimental Protocols

Determination of Isotopic Purity

The isotopic purity of this compound is a critical parameter and is typically determined using mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS):

-

A gaseous sample of this compound is introduced into the ion source of a mass spectrometer.

-

The sample is ionized, typically by electron impact.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The relative abundances of ions corresponding to ND₃ (m/z = 20), NHD₂ (m/z = 19), NH₂D (m/z = 18), and NH₃ (m/z = 17) are measured.

-

The atom % D is calculated from the integrated intensities of these peaks.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of this compound, often dissolved in a suitable deuterated solvent, is placed in an NMR tube.

-

¹H (proton) and ²H (deuterium) NMR spectra are acquired.

-

The isotopic purity is determined by comparing the integrated signal intensity of the residual protium signal with that of the deuterium signal. For high isotopic purity, the protium signal will be very small.

-

Determination of Boiling Point

Due to its low boiling point, the determination of the boiling point of this compound requires a cryogenic setup.

-

Apparatus: A small, insulated glass vessel (a micro-condenser) is placed within a cryostat. A calibrated low-temperature thermometer (e.g., a platinum resistance thermometer) is positioned so that its bulb is in the vapor phase just above the liquid-gas interface.

-

Procedure:

-

The cryostat is cooled using a suitable coolant like liquid nitrogen.

-

Gaseous this compound is introduced into the pre-cooled vessel, where it condenses.

-

The cryostat temperature is slowly raised, and the temperature at which the liquid this compound begins to boil vigorously and a steady stream of vapor is observed is recorded as the boiling point. The pressure is maintained at atmospheric pressure.

-

Determination of Melting Point

Similar to the boiling point determination, measuring the melting point of this compound requires a cryogenic environment.

-

Apparatus: A small, transparent sample holder containing liquefied this compound is placed within a cryostat equipped with a viewing window. A calibrated low-temperature thermometer is placed in close thermal contact with the sample holder.

-

Procedure:

-

The cryostat is cooled to a temperature below the expected melting point, causing the this compound to solidify.

-

The temperature is then slowly increased while the sample is observed through the viewing window.

-

The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded. This range is reported as the melting point.

-

Determination of Density (Liquid)

The density of liquid this compound can be determined using a low-temperature pycnometer.

-

Apparatus: A pre-calibrated glass pycnometer of a known volume is used. The pycnometer is cooled to the desired temperature in a cryostat.

-

Procedure:

-

The empty, cooled pycnometer is weighed.

-

Gaseous this compound is condensed directly into the cooled pycnometer until it is filled.

-

The filled pycnometer is then carefully weighed again at the same low temperature.

-

The density is calculated by dividing the mass of the liquid this compound (the difference between the full and empty pycnometer weights) by the known volume of the pycnometer.

-

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected. The following diagram illustrates these relationships.

Caption: Interrelation of the core physical properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Apparatus for determining vapor pressure, with view of equilibrium chamber and isoteniscope - Science History Institute Digital Collections [digital.sciencehistory.org]

- 4. Ammonia - Wikipedia [en.wikipedia.org]

- 5. General view of apparatus for determining total and partial vapor pressures - Science History Institute Digital Collections [digital.sciencehistory.org]

Ammonia-d3 Synthesis via an Adapted Haber-Bosch Process: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of high-purity ammonia-d3 (ND3), a crucial isotopically labeled compound in pharmaceutical research and development, through an adaptation of the industrial Haber-Bosch process. This document provides a comprehensive overview of the process, from the preparation of reactants and catalysts to the final purification and analysis of the product, with a focus on the specific modifications required for the synthesis of the deuterated analogue of ammonia.

Process Overview

The synthesis of this compound is achieved by the direct catalytic reaction of high-purity deuterium (D₂) and nitrogen (N₂) gases at elevated temperature and pressure. The core of the process is a modified Haber-Bosch reaction:

N₂ (g) + 3D₂ (g) ⇌ 2ND₃ (g)

This reaction is exothermic and reversible, necessitating a carefully optimized interplay of temperature, pressure, and catalyst activity to achieve a favorable equilibrium position and reaction rate. The overall process can be broken down into five key stages:

-

Reactant Preparation and Purification: Ensuring the high purity of both deuterium and nitrogen feed gases is critical to prevent catalyst poisoning and contamination of the final product.

-

Catalyst Preparation and Activation: A specialized iron-based catalyst, promoted with metal oxides, is synthesized and activated to facilitate the dissociative adsorption of N₂ and D₂.

-

Catalytic Synthesis: The deuteration reaction is carried out in a high-pressure reactor under optimized conditions.

-

Product Separation: this compound is separated from the unreacted deuterium and nitrogen gases, typically by condensation.

-

Purification and Analysis: The condensed this compound is further purified to remove any remaining impurities, and its isotopic enrichment and overall purity are rigorously analyzed.

Experimental Protocols

Reactant Specifications

High-purity gases are essential for a successful synthesis. The recommended specifications are outlined in the table below.

| Gas | Purity Specification | Maximum Impurities |

| Deuterium (D₂) | ≥ 99.9% isotopic enrichment | H₂O ≤ 5 ppm, O₂ ≤ 2 ppm, N₂ ≤ 10 ppm |

| Nitrogen (N₂) | ≥ 99.999% | H₂O ≤ 3 ppm, O₂ ≤ 2 ppm |

Table 1: Reactant Gas Purity Specifications

Catalyst Preparation: Promoted Iron/Alumina Catalyst

A commonly employed catalyst for this process is a promoted iron catalyst supported on alumina.

Materials:

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Potassium nitrate (KNO₃)

-

Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Deionized water

Procedure:

-

Co-precipitation: Dissolve stoichiometric amounts of iron, aluminum, potassium, and calcium nitrates in deionized water. Slowly add a solution of ammonium carbonate with vigorous stirring to co-precipitate the metal hydroxides and carbonates.

-

Aging and Washing: Age the resulting precipitate slurry for 4-6 hours at 60-70°C. Subsequently, wash the precipitate repeatedly with deionized water until the filtrate is free of nitrate ions.

-

Drying and Calcination: Dry the filter cake at 110°C for 12 hours, followed by calcination in air at 500°C for 5 hours to yield the mixed metal oxide catalyst precursor.

-

Reduction (Activation): The catalyst precursor is reduced in the synthesis reactor under a flowing stream of a D₂/N₂ mixture. The temperature is gradually increased to 450°C over 24-48 hours. This in-situ reduction generates the active iron catalyst.

| Parameter | Value |

| Catalyst Composition (target) | Fe:Al:K:Ca molar ratio of approx. 1:0.25:0.05:0.03 |

| Calcination Temperature | 500 °C |

| Reduction Temperature | 450 °C |

Table 2: Catalyst Preparation Parameters

Synthesis Apparatus and Procedure

A high-pressure stainless-steel reactor is required for the synthesis. The experimental workflow is depicted in the following diagram.

Operating Conditions:

| Parameter | Value |

| Reactor Temperature | 400 - 475 °C |

| Reactor Pressure | 150 - 250 atm |

| D₂:N₂ Molar Ratio | 3:1 |

| Gas Hourly Space Velocity (GHSV) | 10,000 - 15,000 h⁻¹ |

Table 3: Synthesis Operating Parameters

Procedure:

-

Reactor Pre-treatment: The reactor is first purged with high-purity nitrogen and then with deuterium gas to remove any residual moisture and air.

-

Reaction Initiation: The pre-mixed deuterium and nitrogen gas stream (3:1 molar ratio) is compressed to the desired pressure and fed into the heated reactor containing the activated catalyst.

-

Product Condensation: The gas mixture exiting the reactor, containing this compound, unreacted deuterium, and nitrogen, is passed through a condenser cooled to approximately -78°C (dry ice/acetone bath). At this temperature and high pressure, the this compound condenses into a liquid.

-

Recycling: The unreacted deuterium and nitrogen gases are recycled back to the compressor to be mixed with fresh feed gas, maximizing reactant utilization.

-

Collection: The liquefied this compound is collected in a cooled pressure vessel.

Purification of this compound

The collected liquid this compound may contain dissolved unreacted gases and trace impurities. Further purification is necessary to achieve high purity.

Fractional Distillation

Fractional distillation at atmospheric or slightly elevated pressure can be employed to separate the more volatile dissolved gases from the liquid this compound.

| Parameter | Value |

| Distillation Pressure | 1 - 5 atm |

| Head Temperature | ~ -33 °C (boiling point of NH₃) |

| Bottoms Temperature | Slightly above -33 °C |

Table 4: Fractional Distillation Parameters

Adsorption-Based Purification

For removal of trace water (H₂O, HDO, D₂O) and other polar impurities, adsorption using molecular sieves or activated alumina is effective.

Adsorbent Regeneration: The adsorbent bed can be regenerated by heating to 200-300°C under a vacuum or a flow of dry, inert gas to desorb the captured impurities.

Product Analysis

The final this compound product must be analyzed to determine its chemical purity and isotopic enrichment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining both the chemical purity and the isotopic distribution of the product. The sample is vaporized and separated by gas chromatography, and the eluted components are analyzed by a mass spectrometer. The relative abundances of ions at m/z 20 (ND₃), 19 (ND₂H), 18 (NDH₂), and 17 (NH₃) are used to calculate the isotopic enrichment.

Raman Spectroscopy

Raman spectroscopy can be used to confirm the identity and purity of the liquid this compound. The vibrational modes of the N-D bond are distinct from those of the N-H bond, allowing for a clear spectroscopic signature.

| Vibrational Mode | Wavenumber (cm⁻¹) for ND₃ |

| Symmetric stretch (ν₁) | ~2420 |

| Symmetric bend (ν₂) | ~1191 |

| Asymmetric stretch (ν₃) | ~2555 |

| Asymmetric bend (ν₄) | ~1627 |

Table 5: Approximate Raman Vibrational Frequencies for Liquid ND₃

Signaling Pathways and Logical Relationships

The core of the adapted Haber-Bosch process involves a series of interconnected steps, each influencing the overall efficiency and product quality. The following diagram illustrates the logical relationships within the synthesis process.

This technical guide provides a foundational understanding of the synthesis of this compound via an adapted Haber-Bosch process. Researchers and professionals in drug development can utilize this information to produce high-purity deuterated ammonia for use as a vital tool in isotopic labeling studies, metabolic research, and the development of novel deuterated drugs. Careful attention to reactant purity, catalyst preparation, and process control is paramount to achieving high yields and the desired isotopic enrichment.

An In-depth Technical Guide to the Synthesis of Ammonia-d₃ via Deuterium Exchange

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing Ammonia-d₃ (ND₃), a crucial isotopically labeled compound. ND₃ sees significant application in pharmaceutical research and development, particularly in nuclear magnetic resonance (NMR) spectroscopy and as a tracer in metabolic studies.

Core Synthesis Methodologies

The synthesis of high-purity Ammonia-d₃ predominantly utilizes two deuterium exchange strategies:

-

Direct Synthesis from Nitrogen and Deuterium: An adaptation of the Haber-Bosch process.

-

Isotopic Exchange: Reaction of ammonia (NH₃) with a deuterium source, which is typically deuterium oxide (D₂O) or deuterium gas (D₂).

Direct Synthesis: The Adapted Haber-Bosch Process

This industrial-scale method is adapted for the production of Ammonia-d₃ by substituting hydrogen with deuterium gas. The process involves the direct reaction of nitrogen (N₂) and deuterium (D₂) gases over a catalyst at elevated temperatures and pressures.

Reaction Pathway:

N₂ (g) + 3D₂ (g) ⇌ 2ND₃ (g)

This reaction is reversible and exothermic. To achieve a high yield of Ammonia-d₃, high pressure and moderately high temperatures are employed in conjunction with a catalyst to accelerate the reaction kinetics.

The catalysts used are similar to those in conventional ammonia production, with iron-based catalysts being the most common. These are often enhanced with promoters to improve their activity and lifespan.

-

Promoted Iron Catalysts: These are the industry standard. The catalyst is primarily composed of α-iron, with the addition of promoters:

-

Structural Promoters: Oxides such as aluminum oxide (Al₂O₃), calcium oxide (CaO), and silicon dioxide (SiO₂) are incorporated to increase the catalyst's surface area and prevent thermal degradation (sintering) of the iron particles.

-

Electronic Promoters: Potassium oxide (K₂O) acts as an electronic promoter, enhancing the intrinsic catalytic activity of the iron surface.

-

-

Ruthenium-Based Catalysts: Ruthenium deposited on a support material like carbon can also be utilized. These catalysts may offer higher activity at lower temperatures and pressures compared to their iron-based counterparts.

The operational parameters are critical for maximizing the yield and isotopic purity of the final product.

| Parameter | Typical Range | Rationale and Notes |

| Temperature | 400 - 500 °C | This temperature range represents a compromise between achieving a high reaction rate (favored by higher temperatures) and a favorable equilibrium position (favored by lower temperatures for this exothermic reaction). |

| Pressure | 150 - 350 atm | High pressure shifts the equilibrium towards the product side, thereby increasing the yield of Ammonia-d₃. |

| N₂:D₂ Molar Ratio | 1:3 | This is the stoichiometric ratio required for the reaction. |

| Catalyst | Promoted Iron or Ruthenium-based | The specific catalyst employed can influence the optimal temperature and pressure conditions. |

| Isotopic Purity of D₂ | > 99.5% | The isotopic purity of the deuterium gas is a primary determinant of the final isotopic enrichment of the Ammonia-d₃. |

Isotopic Exchange with Deuterium Oxide (D₂O)

This laboratory-scale method involves the exchange of hydrogen atoms in ammonia with deuterium atoms from heavy water. The exchange can be performed in either the liquid or gas phase and is often accelerated by a catalyst.

Reaction Pathway:

NH₃ + 3D₂O ⇌ ND₃ + 3HDO

To drive the equilibrium towards the formation of fully deuterated ammonia, a significant molar excess of D₂O is typically employed. For very high isotopic purity, multiple successive exchange stages are often necessary.

While the exchange can proceed without a catalyst, particularly at elevated temperatures, the reaction rate can be significantly enhanced through catalysis.

-

Homogeneous Catalysts: In the liquid phase, strong acids or bases can catalyze the H/D exchange.

-

Heterogeneous Catalysts: For gas-phase exchange, platinum group metals such as platinum (Pt) or palladium (Pd) on a support like alumina are effective.

| Parameter | Typical Range | Rationale and Notes |

| Temperature | 20 - 200 °C | Higher temperatures lead to faster rates of deuterium exchange. |

| Pressure | Atmospheric to moderate | Unlike direct synthesis, high pressure is not a critical factor for driving this reaction. |

| NH₃:D₂O Molar Ratio | 1:10 or greater | A large excess of the deuterium source is crucial to shift the equilibrium towards the fully deuterated product. |

| Catalyst | None, or acid/base, or supported Pt-group metals | The choice of catalyst depends on whether the reaction is conducted in the liquid or gas phase. |

| Isotopic Purity of D₂O | > 99.8% | The isotopic purity of the heavy water directly impacts the achievable isotopic enrichment of the ammonia. |

Isotopic Exchange with Deuterium Gas (D₂)

In this method, ammonia gas is reacted with deuterium gas over a heterogeneous catalyst to facilitate the hydrogen-deuterium exchange.

Reaction Pathway:

2NH₃ + 3D₂ ⇌ 2ND₃ + 3H₂

This is a reversible reaction, and similar to the D₂O exchange, strategies to shift the equilibrium to the product side are important for achieving high yields of Ammonia-d₃.

Heterogeneous catalysts are essential for this process to proceed at a reasonable rate.

-

Supported Metal Catalysts: Ruthenium on carbon (Ru/C) and platinum on alumina (Pt/Al₂O₃) are known to be effective catalysts for facilitating this exchange reaction.

| Parameter | Typical Range | Rationale and Notes |

| Temperature | 150 - 300 °C | Elevated temperatures are necessary to achieve a practical rate of reaction over the catalyst. |

| Pressure | Atmospheric to moderate | |

| Catalyst | Ru/C, Pt/Al₂O₃ | The catalyst's role is to facilitate the breaking of N-H and D-D bonds, allowing for the exchange to occur. |

Detailed Experimental Protocols

Laboratory-Scale Synthesis of Ammonia-d₃ via Adapted Haber-Bosch Process

Materials:

-

High-purity nitrogen gas (N₂)

-

High-purity deuterium gas (D₂ > 99.5%)

-

Promoted iron catalyst

-

High-pressure reactor equipped with temperature and pressure controllers

-

Mass flow controllers for precise gas mixing

-

A condenser and collection vessel designed for cryogenic temperatures (liquid nitrogen)

Procedure:

-

Catalyst Preparation and Activation:

-

If preparing the catalyst in-house, a common method involves the fusion of magnetite (Fe₃O₄) with promoters like Al₂O₃, K₂O, and CaO. The resulting solid is then crushed and sieved to obtain the desired particle size.

-

The catalyst is loaded into the reactor.

-

Catalyst activation is achieved by reducing the iron oxide to its metallic form. This is accomplished by passing a mixture of N₂ and D₂ (or H₂) over the catalyst bed at a temperature of 400-500 °C for several hours, until the formation of water ceases.

-

-

Synthesis:

-

Following activation, the reactor temperature is adjusted to the target synthesis temperature (e.g., 450 °C).

-

The reactor is pressurized to the desired level (e.g., 200 atm) with a stoichiometric mixture of N₂ and D₂ (1:3 molar ratio).

-

The gas mixture is continuously flowed through the catalyst bed.

-

-

Product Collection:

-

The gas stream exiting the reactor, which contains unreacted N₂ and D₂, as well as the ND₃ product, is passed through a condenser cooled with liquid nitrogen (-196 °C).

-

Ammonia-d₃ (boiling point: -33.34 °C) condenses and is collected in the cold trap. The unreacted N₂ and D₂ remain gaseous and can be recycled back to the reactor inlet to improve overall efficiency.

-

-

Purification:

-

The collected liquid ND₃ may contain partially deuterated species (NHD₂ and NH₂D). For applications requiring very high isotopic purity, the collected ammonia can be further purified by fractional distillation.

-

Laboratory-Scale Synthesis of Ammonia-d₃ via D₂O Exchange

Materials:

-

Anhydrous ammonia (NH₃)

-

Deuterium oxide (D₂O, > 99.8%)

-

A sealed, pressure-rated reaction vessel (e.g., a stainless steel autoclave)

-

A heating and stirring apparatus

-

A cryogenic trap (using liquid nitrogen) for the collection of the ammonia product

Procedure:

-

Reaction Setup:

-

A significant molar excess of D₂O (e.g., 10 equivalents relative to NH₃) is placed into the reaction vessel.

-

The vessel is cooled in a dry ice/acetone bath (-78 °C).

-

A known quantity of anhydrous NH₃ is then condensed into the cooled vessel.

-

-

Reaction:

-

The vessel is securely sealed and allowed to warm to room temperature.

-

The reaction mixture is then heated to a specified temperature (e.g., 100-150 °C) with continuous stirring for an extended period (e.g., 24-48 hours). The pressure within the vessel will increase upon heating; therefore, it is crucial to use a vessel rated for the anticipated pressure.

-

-

Product Isolation:

-

After the reaction period, the vessel is cooled to room temperature.

-

The outlet of the vessel is connected to a series of traps. An initial trap at room temperature can be used to capture any D₂O vapor, while a subsequent trap (or traps) is cooled with liquid nitrogen to condense the deuterated ammonia.

-

The valve is opened slowly to allow the gaseous ammonia to be collected in the cold trap.

-

-

Multi-Stage Exchange for Enhanced Purity:

-

To achieve very high isotopic enrichment (>99%), the collected deuterated ammonia can be subjected to one or more additional exchange cycles with fresh D₂O.

-

Purification of Ammonia-d₃

The attainment of high isotopic and chemical purity is a critical step in the synthesis process. The primary impurities are partially deuterated ammonia species (NHD₂ and NH₂D) and, in the case of D₂O exchange, residual water (HDO and D₂O).

-

Cryogenic Distillation: This is the most effective technique for separating the different ammonia isotopologues, leveraging their slight differences in boiling points (ND₃ has a slightly lower boiling point than NH₃). A laboratory-scale fractional distillation column specifically designed for low-temperature operation is required. The crude deuterated ammonia is carefully distilled, and the fraction corresponding to pure ND₃ is collected. This process demands precise temperature control.

-

Drying: To eliminate residual water, the deuterated ammonia gas can be passed through a drying agent that does not undergo hydrogen exchange. A common choice is a molecular sieve that has been pre-conditioned with D₂O.

Analysis of Isotopic Enrichment

The isotopic purity of the synthesized Ammonia-d₃ must be rigorously verified.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The degree of deuteration can be directly quantified by the reduction or disappearance of the proton signal in the ¹H NMR spectrum. An internal standard with a known concentration can be used for precise quantification.

-

²H (Deuterium) NMR: The incorporation of deuterium is confirmed by the presence of a signal in the ²H NMR spectrum. The chemical shift of the deuterium signal will be very similar to that of the protons in undeuterated ammonia.

-

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the relative abundance of the different ammonia isotopologues (NH₃, NH₂D, NHD₂, ND₃) by analyzing their respective mass-to-charge ratios.

Visualizations

Experimental Workflow for Adapted Haber-Bosch Synthesis of Ammonia-d₃

Caption: A schematic workflow for the synthesis of Ammonia-d₃ using the adapted Haber-Bosch process.

Reaction Pathway for Deuterium Exchange of Ammonia with D₂O

Caption: The stepwise pathway for the deuterium exchange of ammonia with heavy water.

This technical guide provides a foundational understanding of the synthesis of Ammonia-d₃. For specific research applications, further optimization of the described protocols may be required. A thorough safety assessment must be conducted before undertaking any of the experimental procedures outlined in this document.

Isotopic Purity of Commercial Ammonia-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available ammonia-d3 (ND3). It details the analytical methodologies for determining isotopic enrichment, presents a summary of typical purity levels from major suppliers, and offers detailed experimental protocols for researchers in various scientific fields, including drug development.

Introduction

This compound, a deuterated isotopologue of ammonia, is a critical reagent and building block in numerous scientific applications. Its use ranges from a tracer in metabolic studies to a component in the synthesis of deuterated active pharmaceutical ingredients (APIs), which can exhibit improved pharmacokinetic profiles. The isotopic purity of this compound is a crucial parameter that directly impacts the accuracy of experimental results and the quality of synthesized compounds. This guide outlines the methods to assess this purity and provides an overview of the quality of commercially available products.

Commercial Availability and Isotopic Purity

Several chemical suppliers offer this compound with high isotopic enrichment. The most common specification is "99 atom % D," which indicates that 99% of the hydrogen atoms in the ammonia molecules are deuterium. It is important to understand that this does not mean 99% of the molecules are ND3. Due to the statistical distribution of isotopes, a product with 99 atom % D will contain a mixture of ND3, NHD2, NH2D, and a very small amount of NH3.

Below is a summary of the typical isotopic purity of this compound available from prominent commercial suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Supplier | Product Number (Example) | Stated Isotopic Purity (atom % D) |

| Cambridge Isotope Laboratories, Inc. | DLM-389 | 99 |

| Sigma-Aldrich (Merck) | 175651 | 99 |

| Eurisotop | DLM-389 | 99 |

Analytical Methodologies for Isotopic Purity Determination

The determination of the isotopic purity of this compound primarily relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful non-destructive technique for determining isotopic purity. Both ¹H and ²H NMR can be employed.

3.1.1. ¹H NMR Spectroscopy

¹H NMR is used to quantify the amount of residual protium (¹H) in the this compound sample. By comparing the integral of the residual N-H proton signals to that of a known internal standard, the concentration of the ¹H-containing isotopologues can be determined.

3.1.2. ²H NMR Spectroscopy

²H (Deuterium) NMR provides a direct measure of the deuterium content. The spectrum will show a signal corresponding to the N-D bond. The isotopic purity can be determined by comparing the integral of the ²H signal of the sample to that of a certified standard with a known deuterium concentration.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). It is a highly sensitive technique for determining the relative abundance of different isotopologues of ammonia.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for the analysis of volatile compounds like ammonia. The gas chromatograph separates the ammonia from any volatile impurities before it enters the mass spectrometer. The mass spectrum will show distinct peaks for the molecular ions of ND3 (m/z 20), NHD2 (m/z 19), NH2D (m/z 18), and NH3 (m/z 17), allowing for the calculation of their relative abundances.

Experimental Protocols

The following are detailed protocols for the determination of the isotopic purity of this compound.

Sample Handling and Preparation

This compound is a gas at standard temperature and pressure and is typically supplied in lecture bottles or as a solution in a deuterated solvent.

-

For Gaseous Samples: A gas-tight syringe can be used to transfer a known volume of this compound gas into a sealed NMR tube containing a deuterated solvent and an internal standard. Alternatively, the gas can be bubbled through the solvent. For GC-MS, the gas can be directly injected into the instrument using a gas sampling valve.

-

For Solutions: If supplied as a solution, it can be directly used for NMR analysis. For GC-MS, a headspace analysis of the solution is typically performed.

Quantitative ¹H NMR Protocol

-

Internal Standard Preparation: Prepare a stock solution of a suitable internal standard (e.g., maleic acid, 1,4-dioxane) with a accurately known concentration in a deuterated solvent (e.g., D₂O or DMSO-d₆). The internal standard should have a resonance that does not overlap with the sample signals.

-

Sample Preparation: In a clean and dry NMR tube, add a precise volume of the internal standard solution. Introduce a known amount of this compound into the NMR tube. This can be done by bubbling the gas through the solvent for a set amount of time and determining the mass difference, or by using a gas-tight syringe.

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.

-

Set the number of scans to achieve an adequate signal-to-noise ratio for the residual N-H signals.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the signal of the internal standard and the residual N-H signals of ammonia.

-

Calculate the atom % D using the following formula:

Where:

-

Integral_NH is the integral of the residual N-H signals.

-

Integral_IS is the integral of the internal standard signal.

-

mol_IS is the number of moles of the internal standard.

-

mol_NH_total is the total number of moles of ammonia introduced.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Instrumentation Setup:

-

Use a GC system equipped with a suitable column for the separation of light gases (e.g., a porous layer open tubular (PLOT) column).

-

Couple the GC to a mass spectrometer (quadrupole or time-of-flight).

-

Set the injector, oven temperature program, and transfer line temperatures to ensure efficient separation and transfer of ammonia without decomposition.

-

-

Sample Introduction:

-

For gaseous samples, use a gas sampling loop of a known volume for reproducible injections.

-

For solutions, use a headspace autosampler. Equilibrate the sample vial at a controlled temperature to allow the ammonia to partition into the headspace before injection.

-

-

MS Acquisition:

-

Operate the mass spectrometer in electron ionization (EI) mode.

-

Acquire data in full scan mode to detect all isotopologues (m/z 17-21).

-

-

Data Analysis:

-

Identify the peak corresponding to ammonia in the total ion chromatogram.

-

Extract the mass spectrum for the ammonia peak.

-

Determine the abundance of the molecular ions for ND₃ (m/z 20), NHD₂ (m/z 19), NH₂D (m/z 18), and NH₃ (m/z 17).

-

Calculate the atom % D using the relative abundances of the isotopologues.

-

Visualizations

The following diagrams illustrate the workflow for determining the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination of this compound.

Ammonia-d3: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Ammonia-d3 (ND3), a deuterated isotopologue of ammonia, serves as a valuable tool in a multitude of scientific disciplines, particularly in the fields of analytical chemistry, drug development, and metabolic research. Its unique properties, stemming from the replacement of protium with deuterium, make it an indispensable tracer and a crucial solvent for nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides an in-depth overview of this compound, including its fundamental properties, key applications, and detailed experimental methodologies.

Core Properties of this compound

The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its application in various experimental setups.

| Property | Value |

| CAS Number | 13550-49-7[1][2] |

| Molecular Formula | D₃N[1][3] |

| Molecular Weight | 20.049 g/mol [1][2][3] |

| Synonyms | Perdeuterioammonia, (²H₃)ammonia, Deuterated ammonia, Trideuterioammonia[1] |

Applications in Research and Drug Development

This compound is a versatile molecule with significant applications in both academic research and the pharmaceutical industry. Its primary uses are centered around its isotopic purity, which allows for sensitive and specific detection in complex biological and chemical systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated solvents are paramount in NMR spectroscopy to avoid interference from proton signals, thereby enhancing the resolution and sensitivity for analyzing proton-containing molecules. This compound is utilized as a specialized solvent or co-solvent in NMR studies, particularly for samples that are soluble in ammonia. Furthermore, the introduction of this compound into a reaction mixture can be instrumental in elucidating reaction mechanisms by tracking the exchange of deuterium atoms.

Isotopic Tracer in Metabolic and Pharmacokinetic Studies

The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. This compound can serve as a precursor in the synthesis of deuterated drug candidates or metabolites. By incorporating a stable isotope label, researchers can readily distinguish the compound and its metabolites from endogenous molecules using mass spectrometry (MS) and NMR. This allows for precise quantification and structural elucidation of metabolites in complex biological matrices such as plasma, urine, and tissues.

The general workflow for utilizing a stable isotope-labeled compound, such as one synthesized using this compound, in a drug metabolism study is depicted below.

Experimental Protocols

Protocol for Ammonia Detection in Electrolytes via NMR Spectroscopy

This protocol outlines a method for the quantitative detection of ammonia in various electrolytes, a technique relevant for studies in electrocatalysis and other chemical processes.

1. Sample Preparation:

-

Take a 500 µL aliquot of the electrolyte solution.

-

Add 25 µL of a deuterated solvent without readily exchangeable deuterium, such as DMSO-d6, to the electrolyte. This serves as the lock solvent for the NMR spectrometer.

-

To ensure the ammonia is in the ammonium form (NH₄⁺) and to improve the signal quality, add 50 µL of a 0.5 M sulfuric acid (H₂SO₄) solution in water.

-

Transfer the prepared sample to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

-

The experiment is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

A frequency-selective pulse gradient spin echo (PGSE) pulse sequence is employed to suppress the solvent signal and selectively excite the ammonium proton signal.

-

Key acquisition parameters include:

- Pulse Sequence: A selective 1D NOESY or a similar solvent suppression sequence.

- Number of Scans: Ranging from 16 for higher concentrations to 1024 or more for sub-micromolar concentrations to achieve an adequate signal-to-noise ratio.

- Relaxation Delay: A sufficient delay (e.g., 3-5 seconds) to allow for full relaxation of the protons between scans.

3. Data Processing and Quantification:

-

The acquired Free Induction Decay (FID) is processed with standard NMR software.

-

This involves Fourier transformation, phase correction, and baseline correction.

-

The concentration of ammonia is determined by integrating the area of the ammonium peak and comparing it to a calibration curve generated from standards of known concentrations or by using an internal standard.

The workflow for this experimental protocol is visualized in the following diagram.

Conclusion

This compound is a powerful and versatile tool for researchers and scientists in drug development and beyond. Its utility in NMR spectroscopy and as an isotopic tracer enables detailed investigations into reaction mechanisms, metabolic pathways, and pharmacokinetic profiles. The methodologies presented in this guide provide a foundation for the practical application of this compound in a laboratory setting. As analytical instrumentation continues to advance in sensitivity and resolution, the role of stable isotope-labeled compounds like this compound is expected to expand, further contributing to scientific discovery and the development of new therapeutics.

References

An In-depth Technical Guide to the Safety Data for Ammonia-d3

This guide provides a comprehensive overview of the safety data for Ammonia-d3 (ND3), tailored for researchers, scientists, and professionals in drug development. It covers essential information regarding handling, storage, emergency procedures, and toxicological data, compiled from various safety data sheets (SDS).

Product Identification and Properties

This compound, also known as deuterated ammonia or trideuterioammonia, is the isotopically substituted form of ammonia where the hydrogen atoms are replaced with deuterium.[1] It is a colorless gas with a characteristically pungent smell.[2] Due to strong hydrogen bonding, it is easily liquefied.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | D₃N | [3] |

| Molecular Weight | 20.049 g/mol | [1][3] |

| CAS Number | 13550-49-7 | [4] |

| Appearance | Colorless gas | [1][2] |

| Melting Point | -78 °C | |

| Boiling Point | -33 °C | [2] |

| Vapor Density | 0.6 (vs air) | [1] |

| Vapor Pressure | 4802 mmHg (at 15.5 °C) | |

| Autoignition Temp. | 1203 °F (650.5 °C) | |

| Water Solubility | Highly soluble | [1][2] |

| Isotopic Purity | ≥99 atom % D | [5] |

Hazards Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). It is a flammable gas, stored under pressure, and is toxic if inhaled.[4][5] It causes severe skin burns, serious eye damage, and is very toxic to aquatic life with long-lasting effects.[4][5]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Gases | 2 | H221: Flammable gas.[4][5] |

| Gases Under Pressure | Compressed Gas | H280: Contains gas under pressure; may explode if heated.[4][5] |

| Acute Toxicity (Inhalation) | 3 | H331: Toxic if inhaled.[4][5] |

| Skin Corrosion/Irritation | 1A / 1B | H314: Causes severe skin burns and eye damage.[4][5] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[5] |

| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life.[4][5] |

| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects.[5] |

The GHS label includes the "Danger" signal word and pictograms for flammability, gas under pressure, corrosion, acute toxicity, and environmental hazard.[4][5]

Caption: Relationship between GHS hazards and precautionary responses for this compound.

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are mandatory when handling this compound to minimize exposure.

Table 3: Occupational Exposure Limits

| Parameter | Value | Jurisdiction/Source | Notes |

| TWA | 25 ppm | USA, ACGIH | Upper Respiratory Tract irritation, Eye damage.[5] |

| STEL | 35 ppm | USA, ACGIH | Upper Respiratory Tract irritation, Eye damage.[5] |

Experimental Protocol: PPE Selection and Use

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7][8] Ensure an eyewash station and safety shower are readily accessible.

-

Eye and Face Protection : Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH-approved safety glasses.[5] A face shield may be required for operations with a higher risk of splashing.

-

Skin Protection : Handle with chemical-resistant gloves (e.g., Butyl rubber, Neoprene) inspected prior to use.[5] Use proper glove removal technique to avoid skin contact. Wear protective clothing to prevent skin exposure.[5]

-

Respiratory Protection : If ventilation is inadequate or for emergency response, use a full-facepiece respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA).[5]

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Emergency Procedures

Immediate and appropriate action is critical in the event of an accidental release or exposure.

Experimental Protocol: First-Aid Measures

-

General Advice : Move the affected person out of the dangerous area and consult a physician immediately. Show this safety data sheet to the doctor.[5]

-

Inhalation : If inhaled, move the person into fresh air.[5] If breathing has stopped, give artificial respiration. Seek immediate medical help.[5][6]

-

Skin Contact : Take off immediately all contaminated clothing.[8] Rinse skin with large amounts of water for at least 15 minutes.[8][9] Do not apply salves or ointments.[9] Immediate medical treatment is required as corrosive injuries can be difficult to heal.[8]

-

Eye Contact : Rinse cautiously and thoroughly with water for 10-15 minutes, holding the eyelids apart.[6][8] Remove contact lenses if present and easy to do.[6] Consult an ophthalmologist immediately.[8]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting.[6] Call a physician immediately due to the danger of perforation of the esophagus and stomach.[8]

Experimental Protocol: Accidental Release Measures

-

Personal Precautions : Evacuate personnel to a safe area.[5] Wear maximum personal protective equipment, including respiratory protection (SCBA).[5] Ensure adequate ventilation.

-

Eliminate Ignition Sources : Remove all sources of ignition (heat, sparks, open flames).[5][6] Use non-sparking tools and explosion-proof equipment.[6]

-

Environmental Precautions : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains, surface water, or ground water.[5][7][8]

-

Containment and Cleaning Up : For spills, contain the material. Absorb with a non-combustible, inert material such as sand or earth and place in a suitable container for disposal.[5][7] Ventilate the affected area.

Handling, Storage, and Stability

Protocol for Safe Handling and Storage

-

Handling : Handle in a well-ventilated place or under an extractor hood.[6][7][8] Avoid breathing vapor or mist and prevent contact with skin and eyes.[5] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[5]

-

Storage : Store locked up in a dry, well-ventilated place.[5][6] Keep the container tightly closed.[5][7][8] Protect from sunlight.[5] Tanks should be painted a light, reflective color to reduce heat and pressure buildup.[9]

-

Stability and Reactivity : The material is stable under recommended storage conditions.[5] Avoid heat, flames, and sparks.[5]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, acids, halogens, and various metals such as iron, zinc, copper, and silver.[5][7] Violent reactions can occur with many of these substances.[7]

-

Hazardous Decomposition Products : Under fire conditions, nitrogen oxides (NOx) may be produced.[5][7]

Caption: General workflow for emergency response to an this compound incident.

References

- 1. Page loading... [guidechem.com]

- 2. Ammonia - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. isotope.com [isotope.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. carlroth.com [carlroth.com]

- 8. carlroth.com [carlroth.com]

- 9. nydairyadmin.cce.cornell.edu [nydairyadmin.cce.cornell.edu]

Ammonia-d3 as a Precursor for Deuterated Materials: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ammonia-d3 (ND3) as a crucial precursor for the synthesis of deuterated materials, with a particular focus on its application in drug development. The strategic replacement of hydrogen with its heavier, stable isotope deuterium can significantly alter the physicochemical properties of molecules, leading to improved pharmacokinetic profiles and therapeutic efficacy of pharmaceuticals. This document details the synthesis of this compound, its application in deuteration reactions, and the analytical techniques used to characterize the resulting isotopically labeled compounds.

Introduction: The Significance of Deuteration in Drug Development

Deuterium, an isotope of hydrogen with a neutron in its nucleus, forms a stronger covalent bond with carbon than protium (the common isotope of hydrogen). This difference in bond strength gives rise to the kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond. In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By selectively replacing hydrogen with deuterium at metabolically vulnerable sites in a drug molecule, it is possible to slow down its metabolism.

This "deuterium switch" can lead to several therapeutic advantages:

-

Improved Metabolic Stability: A slower rate of metabolism can increase the drug's half-life, leading to a longer duration of action.

-

Reduced Toxic Metabolites: By blocking or slowing down certain metabolic pathways, the formation of toxic byproducts can be minimized.

-

Enhanced Efficacy: A higher plasma concentration of the active drug can be maintained, potentially leading to improved therapeutic outcomes.

-

Lower Dosing: A longer half-life may allow for less frequent dosing, improving patient compliance.

This compound serves as a versatile and efficient source of deuterium for the synthesis of these valuable deuterated compounds.

Synthesis and Isotopic Purity of this compound

The utility of this compound as a deuterating agent is directly dependent on its isotopic purity. Several methods are employed for its synthesis, each with varying levels of achievable purity.

Synthesis Methods

The two primary methods for the industrial and laboratory-scale synthesis of this compound are the adapted Haber-Bosch process and hydrogen-deuterium (H/D) exchange reactions.

-

Adapted Haber-Bosch Process: This method involves the direct reaction of nitrogen gas (N2) with deuterium gas (D2) over a catalyst, typically iron-based, at high temperatures and pressures. While capable of producing high-purity this compound, this method can be costly due to the price of deuterium gas.

-

Hydrogen-Deuterium (H/D) Exchange: A more common and cost-effective method involves the exchange of protons in ammonia (NH3) with deuterons from a deuterium source, most commonly heavy water (D2O). This is an equilibrium-driven process that can be catalyzed by acids, bases, or metals. To achieve high isotopic enrichment, multiple exchange cycles with fresh D2O are often necessary.

Isotopic Purity Data

The choice of synthesis and purification method significantly impacts the final isotopic purity of this compound. The following table summarizes the typical achievable purities for different methods.

| Synthesis Method | Primary Purification Method(s) | Typical Achievable ND3 Purity (%) |

| Adapted Haber-Bosch (N2 + D2) | Cryogenic Distillation | > 99.5 |

| H/D Exchange with D2O | Multi-stage Exchange, Cryogenic Distillation | > 99 |

Table 1. Achievable isotopic purity of this compound by different production and purification methods. Data compiled from various sources.

This compound in the Synthesis of Deuterated Materials

This compound is a versatile reagent for introducing deuterium into organic molecules through various chemical transformations, primarily centered around H/D exchange reactions.

Catalytic Hydrogen-Deuterium Exchange

Catalytic H/D exchange is a powerful technique for the selective deuteration of organic compounds. This process typically involves a metal catalyst that facilitates the exchange of hydrogen atoms on the substrate with deuterium from this compound.

Mechanism of Metal-Catalyzed H/D Exchange: The generally accepted mechanism involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination of a C-D bond after exchange with a deuterated ligand, such as an amido-d2 (-ND2) group derived from this compound.

Caption: Metal-catalyzed H/D exchange with this compound.

Deuteration of Functional Groups

This compound can be used to deuterate a variety of functional groups. The reaction conditions, including the choice of catalyst, temperature, and pressure, can be tailored to achieve selective deuteration.

| Functional Group | Substrate Example | Catalyst | Reaction Conditions | Deuteration Yield (%) |

| Aromatic C-H | Benzene | Rh/C | D2O/ND3, 150°C | >95 |

| Benzylic C-H | Toluene | Pd/C | D2O/ND3, 130°C | 85-95 |

| Aliphatic C-H | Cyclohexane | Pt/C | D2O/ND3, 200°C | 70-80 |

| Heterocyclic C-H | Pyridine | Ru/C | D2O/ND3, 180°C | >90 |

Table 2. Representative yields for the deuteration of various functional groups using this compound as the deuterium source. Yields are approximate and can vary based on specific reaction conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and application of this compound.

Synthesis of this compound via H/D Exchange with D2O

Objective: To prepare high-purity this compound from ammonia and heavy water.

Materials:

-

Ammonia gas (NH3)

-

Heavy water (D2O, 99.8 atom % D)

-

Potassium metal (catalyst)

-

High-pressure stainless-steel reactor

-

Cryogenic trap

Procedure:

-

Catalyst Preparation: Carefully add a small piece of potassium metal to the reactor under an inert atmosphere (e.g., argon).

-

Introduction of Reactants: Evacuate the reactor and then introduce a known amount of D2O. Subsequently, condense a molar excess of NH3 into the reactor.

-

Reaction: Seal the reactor and heat it to 100°C for 24 hours with constant stirring. The pressure will increase as the reaction proceeds.

-

Purification: Cool the reactor to room temperature. The product mixture, containing ND3, partially deuterated ammonia species, and HDO, is passed through a series of cryogenic traps to separate the ammonia from the water.

-

Isotopic Enrichment: For higher purity, the collected ammonia can be subjected to further exchange cycles with fresh D2O.

Caption: Workflow for the synthesis of this compound.

Deuteration of an Aromatic Compound using this compound

Objective: To selectively deuterate an aromatic compound using this compound.

Materials:

-

Aromatic substrate (e.g., benzene)

-

This compound (ND3)

-

Rhodium on carbon (Rh/C) catalyst

-

High-pressure autoclave

Procedure:

-

Reactor Setup: Place the aromatic substrate and the Rh/C catalyst into the autoclave.

-

Introduction of ND3: Evacuate the autoclave and then introduce this compound to the desired pressure.

-

Reaction: Heat the autoclave to 150°C and maintain the pressure for 48 hours with vigorous stirring.

-

Workup: Cool the autoclave to room temperature and carefully vent the excess this compound. Filter the reaction mixture to remove the catalyst.

-

Purification: The deuterated product can be purified by distillation or chromatography.

Analytical Characterization of Deuterated Materials

Accurate determination of the isotopic enrichment and the position of deuterium incorporation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques employed for this purpose.

NMR Spectroscopy for Isotopic Purity Analysis

Principle: ¹H NMR can be used to determine the degree of deuteration by quantifying the reduction in the integral of proton signals at specific positions. ²H (Deuterium) NMR directly detects the deuterium nuclei, providing information about their chemical environment.

Sample Preparation:

-

Dissolve a known amount of the deuterated compound in a suitable deuterated solvent (e.g., CDCl3).

-

Add an internal standard with a known concentration for quantitative analysis.

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. The percentage of deuteration can be calculated by comparing the integral of a specific proton signal in the deuterated sample to that of the non-deuterated starting material.

-

²H NMR: Acquire a deuterium spectrum. The chemical shifts will be very similar to the corresponding proton signals.

Mass Spectrometry for Isotopic Distribution

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). By comparing the mass spectrum of a deuterated compound to its non-deuterated analog, the number of deuterium atoms incorporated can be determined from the shift in the molecular ion peak.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

Data Analysis: The mass spectrum will show a distribution of isotopic peaks. The relative intensities of these peaks can be used to calculate the percentage of molecules with a specific number of deuterium atoms.

Caption: Analytical workflow for deuterated compounds.

Conclusion

This compound is an indispensable precursor in the synthesis of deuterated materials, offering a versatile and efficient route to isotopically labeled compounds. Its application in drug development, driven by the kinetic isotope effect, has demonstrated significant potential to improve the pharmacokinetic and safety profiles of pharmaceuticals. A thorough understanding of the synthesis of high-purity this compound, the methodologies for deuteration, and the analytical techniques for characterization is essential for researchers and scientists working in this exciting and impactful field.

Physicochemical Properties of Deuterated Ammonia

The substitution of hydrogen with deuterium results in notable differences in the physical and chemical properties of ammonia. These differences are primarily due to the greater mass of deuterium, which affects bond energies and vibrational frequencies.

Data Presentation: Comparison of Physical Properties

| Property | Ammonia (NH₃) | Deuterated Ammonia (ND₃) |

| Molar Mass | 17.031 g/mol | 20.05 g/mol |

| Boiling Point | -33.34 °C (239.81 K) | ~ -33 °C (240.15 K) |

| Melting Point | -77.73 °C (195.42 K) | ~ -78 °C (195.15 K) |

| Liquid Density | 0.682 g/cm³ (at boiling point) | ~0.810 g/cm³ (at boiling point)¹ |

| Standard Enthalpy of Vaporization (ΔHvap) | 23.35 kJ/mol | Data not readily available, but expected to be slightly higher than NH₃ |

¹Calculated based on the density ratio ρND₃/ρNH₃ of 1.187 at any given temperature.

Spectroscopic Properties and Analysis

Spectroscopy is a fundamental tool for the characterization of deuterated ammonia, revealing key differences in its nuclear and vibrational properties compared to standard ammonia.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, deuterated ammonia is often used as a solvent because it lacks proton signals that would otherwise obscure the signals from the analyte. When observed directly, the deuterium nucleus (²H or D) has a nuclear spin of 1, leading to different NMR properties compared to the proton (spin ½). Successive replacement of hydrogen by deuterium in the ammonium ion (NH₄⁺) leads to an observable increase in the nitrogen nuclear shielding.

Vibrational Spectroscopy (IR/Raman)

The vibrational modes of a molecule are dependent on the masses of its constituent atoms. Due to the heavier mass of deuterium, the N-D bonds in deuterated ammonia vibrate at lower frequencies than the N-H bonds in ammonia. This results in a significant shift of the corresponding absorption bands to lower wavenumbers in the infrared (IR) and Raman spectra. For a non-linear molecule like ammonia with N atoms, the number of fundamental vibrational modes is 3N-6, resulting in 6 modes. However, due to the symmetry of the molecule, some of these modes are degenerate.

The fundamental vibrational modes for NH₃ and ND₃ are:

-

Symmetric stretch (ν₁)

-

Symmetric bend (ν₂, "umbrella" mode)

-

Asymmetric stretch (ν₃, doubly degenerate)

-

Asymmetric bend (ν₄, doubly degenerate)

Data Presentation: Comparison of Fundamental Vibrational Frequencies

| Vibrational Mode | NH₃ (cm⁻¹) | ND₃ (cm⁻¹) |

| ν₁ (Symmetric Stretch) | 3337 | 2420 |

| ν₂ (Symmetric Bend) | 950 | 748 |

| ν₃ (Asymmetric Stretch) | 3444 | 2555 |

| ν₄ (Asymmetric Bend) | 1627 | 1191 |

Experimental Protocol: Spectroscopic Analysis of Deuterated Ammonia

Objective: To confirm the isotopic purity and identity of a deuterated ammonia sample using FTIR and NMR spectroscopy.

Materials:

-

Synthesized deuterated ammonia (ND₃) sample.

-

FTIR spectrometer with a gas cell.

-

NMR spectrometer.

-

Deuterated solvent for NMR (e.g., CDCl₃), if analyzing a derivative.

Methodology:

-

FTIR Analysis: a. Evacuate the gas cell of the FTIR spectrometer to remove atmospheric gases. b. Introduce a small amount of the gaseous ND₃ sample into the gas cell. c. Record the infrared spectrum over a range of 4000-400 cm⁻¹. d. Identify the characteristic absorption bands for N-D stretching and bending vibrations. Compare the observed frequencies with literature values to confirm the presence of ND₃ and assess the presence of any N-H containing impurities (NH₂D, NHD₂).

-

NMR Analysis: a. For direct analysis of ND₃ as a dissolved gas, a specialized low-temperature setup may be required. b. More commonly, ND₃ is used as a reagent to deuterate an organic molecule containing labile protons (e.g., -OH, -NH₂, -COOH). c. Dissolve the organic compound in a standard deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. d. Add a small amount of ND₃ (or a solution of ND₃ in D₂O) to the NMR tube. e. After a short incubation period, re-acquire the ¹H NMR spectrum. The disappearance of signals corresponding to the labile protons confirms their exchange with deuterium, indirectly verifying the reactivity of the ND₃.

The Kinetic Isotope Effect and Applications in Drug Development

A central principle in the application of deuterated compounds is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, breaking a C-D bond requires more energy and typically proceeds at a slower rate than breaking a C-H bond.

Application in Drug Metabolism

In drug development, this effect is strategically employed to improve the metabolic profile of pharmaceuticals. Many drug molecules are metabolized in the body by cytochrome P450 enzymes, a process that often involves the cleavage of C-H bonds.

By selectively replacing specific hydrogen atoms with deuterium at metabolically vulnerable sites on a drug molecule, the rate of metabolic breakdown can be significantly reduced. This can lead to:

-

Increased drug half-life: The drug remains in the body for a longer period.

-

Enhanced bioavailability: A greater proportion of the drug reaches the systemic circulation.

-

Reduced formation of toxic metabolites: If a harmful metabolite is formed via C-H bond cleavage, deuteration can minimize its production.

-

Improved safety and efficacy profiles.

This strategy has led to the development and approval of deuterated drugs, offering therapeutic advantages over their non-deuterated counterparts.

Visualizations

Synthesis and Purification Workflow

A Technical Guide to the Natural Abundance of Deuterium and its Relevance to Ammonia-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of deuterium, its natural abundance, and the significant role of its deuterated compounds, specifically Ammonia-d3 (ND₃), in research and pharmaceutical development. The unique properties of deuterium, particularly the kinetic isotope effect, offer powerful tools for elucidating reaction mechanisms, enhancing analytical sensitivity, and optimizing drug efficacy and safety.

Deuterium: The Heavy Isotope of Hydrogen

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[1] Discovered in 1931 by American chemist Harold Urey, its nucleus, called a deuteron, contains one proton and one neutron.[2] This is in contrast to the most common hydrogen isotope, protium (¹H), which has only a single proton.[2][3] This additional neutron nearly doubles the mass of the hydrogen atom, leading to significant differences in physical properties and chemical reactivity compared to protium.[2][4]

Natural Abundance of Deuterium

Deuterium is found in trace amounts naturally.[2] Its primordial ratio of approximately 26 deuterium atoms per million hydrogen atoms was established during the Big Bang.[2] On Earth, the abundance of deuterium varies slightly depending on the source, but it is most commonly referenced in relation to Vienna Standard Mean Ocean Water (VSMOW).

| Environment/Source | Natural Abundance (approximate) | Reference |

| Earth's Oceans (VSMOW) | ~155.76 ppm (0.0156%) or 1 in 6420 H atoms | [1][2][3] |

| Jupiter's Atmosphere | ~26 ppm | [2] |

| Interstellar Space | ~15 ppm | [2] |

| Temperate Climate Water | ~150 ppm | [3] |

| Equatorial Water | ~155 ppm | [3] |

| Northern Canada Water | ~135 ppm | [3] |

Physical Properties of Hydrogen Isotopes and Water

The mass difference between protium and deuterium gives rise to notable variations in the physical properties of their respective diatomic molecules and their oxides (water). These differences are foundational to the isotope effects exploited in various scientific applications.

| Property | Protium (¹H) | Deuterium (²H or D) | Reference |

| Atomic Mass (Da) | 1.007825 | 2.014102 | [2] |

| Neutrons | 0 | 1 | [2] |

| Natural Abundance | >99.98% | ~0.0156% | [3] |

| Property | Light Water (H₂O) | Heavy Water (D₂O) | Reference |

| Molar Mass ( g/mol ) | 18.015 | 20.028 | N/A |

| Density at 20°C (g/mL) | 0.998 | 1.105 | [1] |

| Boiling Point (°C) | 100.00 | 101.42 | [1] |

| Melting Point (°C) | 0.00 | 3.82 | [1] |

| Viscosity | More viscous than H₂O | More viscous than H₂O | [1][2] |

This compound (Deuterated Ammonia)

This compound (ND₃), also known as deuterated ammonia or perdeuterioammonia, is an isotopologue of ammonia where all three hydrogen atoms are substituted with deuterium.[5] This substitution imparts specific properties to the molecule that are valuable in chemical synthesis, spectroscopy, and drug development.

Comparative Physical Properties: NH₃ vs. ND₃

The isotopic substitution in this compound results in altered physical characteristics compared to standard ammonia (NH₃).

| Property | Ammonia (NH₃) | This compound (ND₃) | Reference |

| Molar Mass ( g/mol ) | 17.031 | 20.049 | [5][6] |

| Boiling Point (°C) | -33.34 | -33 | [2][6] |

| Melting Point (°C) | -77.73 | -78 | [2][6] |

| Vapor Density (vs. air) | ~0.59 | 0.6 | [2][5] |

Synthesis of this compound

The industrial production of this compound is typically an adaptation of the Haber-Bosch process, which is the primary method for synthesizing conventional ammonia. The fundamental reaction involves the combination of nitrogen gas and hydrogen gas under high temperature and pressure in the presence of a catalyst.

Haber-Bosch Reaction (NH₃): N₂ (g) + 3H₂ (g) ⇌ 2NH₃ (g)

For the synthesis of this compound, the protium gas (H₂) is replaced with high-purity deuterium gas (D₂).

Adapted Haber-Bosch Reaction (ND₃): N₂ (g) + 3D₂ (g) ⇌ 2ND₃ (g)

Key considerations for this synthesis include:

-

Deuterium Source : The use of high-purity D₂ gas is critical.[7]

-

Catalyst : Iron-based catalysts, often promoted with oxides of potassium or aluminum, are commonly used.[7][8]

-

Reaction Conditions : High temperatures (350-550 °C) and high pressures (150-300 atm) are maintained to facilitate the reaction.[7][9] The catalyst weakens the strong triple bond of the nitrogen molecules and the bonds of the diatomic deuterium molecules, allowing the atoms to react and form ND₃.[8]

Relevance and Applications in Research and Drug Development

The substitution of hydrogen with deuterium can profoundly influence the behavior of molecules, a phenomenon that is leveraged extensively in scientific research.

The Deuterium Kinetic Isotope Effect (KIE)

The most significant consequence of deuterium substitution in a chemical reaction is the Kinetic Isotope Effect (KIE) . A bond to deuterium (e.g., C-D, N-D, O-D) has a lower zero-point vibrational energy than the corresponding bond to protium (C-H, N-H, O-H).[10] Consequently, more energy is required to break a bond involving deuterium, making the bond stronger.[1]

If the cleavage of a hydrogen-containing bond is the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow down the reaction rate.[8][10] This effect is known as a primary KIE and is a cornerstone of using deuterium in drug development.

Caption: Reaction coordinate diagram illustrating the higher activation energy for breaking a bond with deuterium (red) versus protium (blue).

Applications in Drug Development

The KIE is strategically employed in medicinal chemistry to improve the metabolic stability of drugs. Many drug molecules are deactivated or cleared from the body by metabolic enzymes, often through oxidation at a C-H bond.

By selectively replacing hydrogen atoms at these metabolic "hotspots" with deuterium, the rate of metabolic degradation can be significantly reduced.[8] This can lead to:

-

Improved Pharmacokinetic Profile : Slower metabolism can increase a drug's half-life and exposure, potentially allowing for lower or less frequent dosing.[6]

-

Enhanced Efficacy : Maintaining therapeutic concentrations for longer can improve the drug's effectiveness.

-

Reduced Toxic Metabolites : If a drug's toxicity is caused by a specific metabolite, slowing its formation can improve the drug's safety profile.[6]

Caption: A typical workflow for the development of a deuterated drug candidate.

Applications as an Isotopic Tracer

This compound and other deuterated compounds serve as excellent tracers in metabolic studies and for elucidating reaction mechanisms. Because deuterium is a stable isotope, it can be safely incorporated into biological systems. Researchers can track the movement and transformation of deuterated molecules through metabolic pathways using techniques like mass spectrometry and NMR spectroscopy. For example, using ¹⁵N-labeled ammonia, researchers have traced nitrogen sources for glutamate synthesis in the brain, demonstrating that ammonia contributes to this process in the thalamus.[11] Similar principles apply to deuterium tracing.

Caption: Using this compound as a tracer to follow nitrogen/deuterium incorporation through a metabolic pathway.

Applications in Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Deuterated solvents, including solutions of this compound in D₂O, are essential in ¹H NMR. They are used to dissolve the analyte without creating large solvent signals that would obscure the signals from the sample itself.[12] The unique nuclear spin of deuterium also allows for specialized NMR techniques.

-

Mass Spectrometry (MS) : The distinct mass of deuterium (M+1 per deuterium atom) makes it a powerful tool in mass spectrometry. It can be used as an internal standard for quantification or to help determine the structure of molecules by observing the mass shift in fragments after deuterium labeling.

Experimental Protocols

General Protocol for H/D Exchange for Amine Substrates

This protocol describes a general method for replacing labile N-H protons with deuterium using a deuterium source. This is a foundational technique for preparing deuterated standards or substrates for further reaction.

Objective: To replace the active protons on a primary or secondary amine with deuterium.

Materials:

-

Amine substrate (R-NH₂)

-